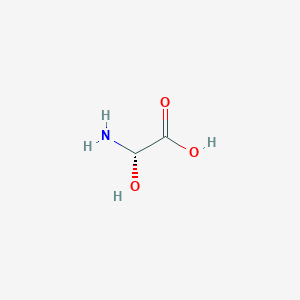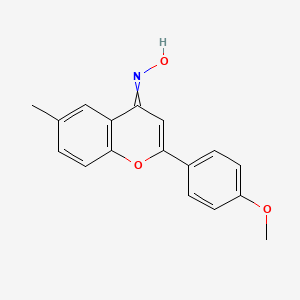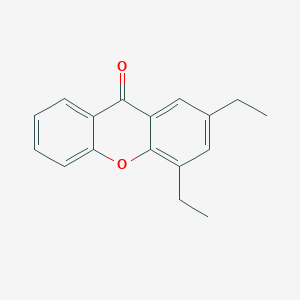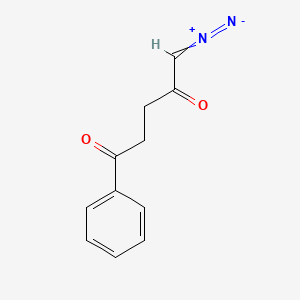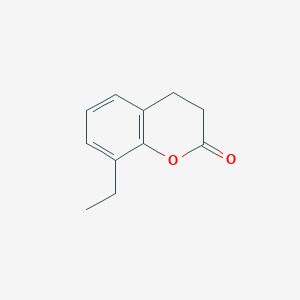
6-Hepten-3-ol, 2,4,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hepten-3-ol, 2,4,4-trimethyl- is an organic compound with the molecular formula C10H20O It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-3-ol, 2,4,4-trimethyl- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2,4,4-trimethyl-1-heptene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of 6-Hepten-3-ol, 2,4,4-trimethyl- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the addition of hydrogen to the double bond, followed by oxidation to introduce the hydroxyl group.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hepten-3-ol, 2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Applications De Recherche Scientifique
6-Hepten-3-ol, 2,4,4-trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Hepten-3-ol, 2,4,4-trimethyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in its structure allows for addition reactions, making it a versatile compound in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hepten-3-ol: Similar structure but lacks the additional methyl groups.
2,4,4-Trimethyl-1-pentene: Similar structure but lacks the hydroxyl group.
3-Heptanol: Similar structure but lacks the double bond.
Uniqueness
6-Hepten-3-ol, 2,4,4-trimethyl- is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The additional methyl groups also influence its reactivity and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
141482-72-6 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2,4,4-trimethylhept-6-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-6-7-10(4,5)9(11)8(2)3/h6,8-9,11H,1,7H2,2-5H3 |
Clé InChI |
KGHJOLMLHPAWRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)(C)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


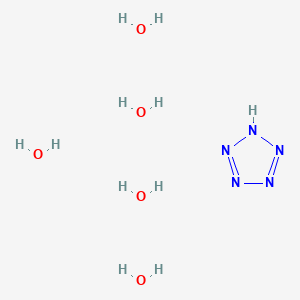
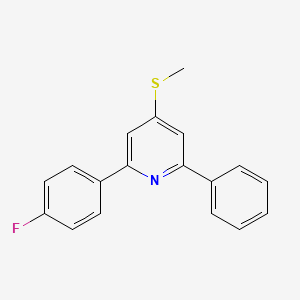

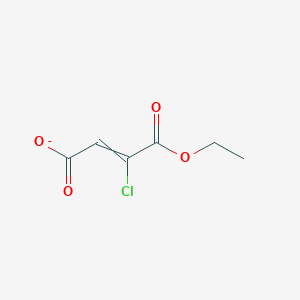
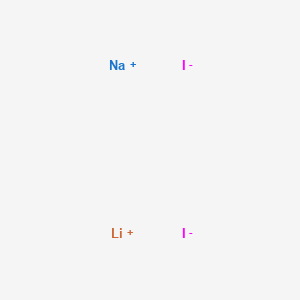
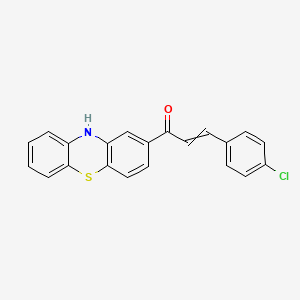
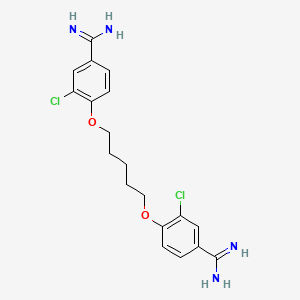
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
